4-Cyclobutoxythieno[3,2-d]pyrimidine
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Overview
Description
4-Cyclobutoxythieno[3,2-d]pyrimidine is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
For instance, pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit tyrosine kinases , and pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR) .
Mode of Action
For example, some pyrimidine derivatives inhibit their targets by binding to the active site and preventing the enzyme from catalyzing its reaction .
Biochemical Pathways
For instance, some pyrimidine derivatives have been found to inhibit the de novo pyrimidine biosynthesis pathway, which is indispensable in proliferating cells . Additionally, pyrimidine derivatives have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
The intracellular activation involves several metabolic steps including sequential phosphorylation of the pyrimidine analogue to its monophosphate, diphosphate, and triphosphate .
Result of Action
Similar pyrimidine derivatives have been reported to have significant anticancer activity against various cancer cell lines . For instance, some pyrimidine derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells .
Action Environment
The activity of similar pyrimidine derivatives has been reported to be influenced by various factors such as the presence of other drugs, the ph of the environment, and the presence of certain enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutoxythieno[3,2-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then cyclized using formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutoxythieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyrimidine ring.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: A closely related compound with similar biological activities.
Thieno[3,4-d]pyrimidine: Another structural isomer with comparable pharmacological properties.
Pyrido[2,3-d]pyrimidine: A compound with a fused pyridine and pyrimidine ring system, also known for its anticancer and anti-inflammatory activities.
Uniqueness
4-Cyclobutoxythieno[3,2-d]pyrimidine is unique due to the presence of the cyclobutoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for drug development .
Properties
IUPAC Name |
4-cyclobutyloxythieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-7(3-1)13-10-9-8(4-5-14-9)11-6-12-10/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAYOTNYAKURNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=NC3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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